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Compound of Interest

Compound Name: UM-164

Cat. No.: B15610374

Introduction

UM-164 is a potent small molecule inhibitor originally developed for targeting triple-negative
breast cancer.[1][2] It functions as a dual inhibitor of the non-receptor tyrosine kinase c-Src and
p38 MAP kinase (MAPK).[3][4] Research has revealed that UM-164 exerts significant influence
over the Hippo-YAP signaling pathway, a critical regulator of organ size, cell proliferation, and
apoptosis.[3][5] By inhibiting c-Src and p38 MAPK, UM-164 promotes the phosphorylation and
subsequent cytoplasmic retention of the transcriptional co-activator Yes-associated protein
(YAP), effectively suppressing its oncogenic activity.[3][4] This makes UM-164 a valuable
chemical probe for researchers studying the intricate regulation of the Hippo-YAP pathway and
its role in cancer biology.

Mechanism of Action

UM-164 binds to the inactive "DFG-out" conformation of c-Src, which is a more potent
mechanism than simply blocking the active site.[1][6] It also potently inhibits the p38 MAPK
family.[6][7] In the context of Hippo-YAP signaling, the inhibition of c-Src and p38 MAPK by
UM-164 leads to the inactivation of YAP.[3] This occurs through an increase in YAP
phosphorylation at key serine residues (S127 and S397), which promotes its binding to 14-3-3
proteins and sequestration in the cytoplasm.[3][8] Consequently, the nuclear translocation of
YAP is inhibited, preventing its interaction with TEAD transcription factors and suppressing the
expression of downstream target genes like CYR61, CTGF, and AXL that drive cell proliferation
and migration.[3][4][8] Studies in glioma cells suggest that the inhibition of p38 MAPK may play
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a more significant role than c-Src inhibition in the UM-164-mediated reduction of YAP activity.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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